N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide is a complex organic compound featuring an imidazole ring, a methanesulfonyl group, and an azetidine ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can target various proteins and enzymes .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities of imidazole-containing compounds, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds like this one may have good bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole-containing compounds .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the derivative
Cellular Effects
Imidazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide on cell function would need to be determined through experimental studies.
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring One common approach is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with methanesulfonyl chloride to introduce the methanesulfonyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring or other functional groups.
Substitution: Introduction of different substituents on the imidazole or azetidine rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: The compound's unique properties make it useful in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide
Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKBMXLQFDBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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